

# Unraveling the Identity of SRF-30 in Scientific Literature

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **PX 1**

Cat. No.: **B1162993**

[Get Quote](#)

A comprehensive search of publicly available scientific and medical literature reveals no specific therapeutic agent or compound consistently identified as "SRF-30." The acronym "SRF" appears in various contexts, leading to ambiguity regarding the subject of the requested comparative analysis.

The most prominent associations with "SRF" in the context of biomedical research include:

- Sorafenib: A well-established kinase inhibitor used in the treatment of various cancers. In some literature, "SRF" is used as an abbreviation for Sorafenib. Research on Sorafenib and its metabolites is extensive. For instance, studies have shown that O-desmethyl-sorafenib (O-SRF) is a primary circulating metabolite in humans, accounting for approximately 17% of the circulating concentrations of the parent drug.<sup>[1]</sup> In contrast, in rat models, hydroxy-sorafenib (OH-SRF) is the most abundant metabolite, highlighting potential interspecies metabolic differences.<sup>[1]</sup>
- Serum Response Factor (SRF): A widely studied transcription factor involved in regulating a variety of cellular processes, including cell growth, differentiation, and muscle development. The RhoA-MRTF-SRF signaling pathway is a key area of investigation in diseases such as cancer, and inhibitors of this pathway are being explored as potential therapeutics.<sup>[2]</sup>
- Research Foundations and Organizations: "SRF" is also the acronym for several research-focused organizations, including the SENS Research Foundation and the Stone Research Foundation, which are involved in aging and regenerative medicine research, respectively.

Without a clear and specific identification of "SRF-30" as a distinct therapeutic entity, a comparative analysis of its performance and metabolites cannot be conducted. The available information does not provide a basis for generating the requested data tables, experimental protocols, or signaling pathway diagrams.

Therefore, to proceed with a meaningful comparative analysis, clarification on the precise chemical identity or therapeutic context of "SRF-30" is required.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Pharmacokinetics and apparent Michaelis constant for metabolite conversion of sorafenib in healthy and hepatocellular carcinoma-bearing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Identity of SRF-30 in Scientific Literature]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1162993#comparative-analysis-of-srf-30-and-its-metabolites>

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)